An In-Depth Technical Guide to 6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
An In-Depth Technical Guide to 6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, bicyclic structure makes it an attractive scaffold for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its current and potential applications in drug discovery, particularly in the development of kinase inhibitors for oncology and agents targeting inflammatory and neurological disorders. While direct biological activity data for the core molecule is limited in publicly available literature, its utility as a synthetic intermediate is well-documented.
Chemical and Physical Properties
6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a white solid with a fused pyrrole and azepine ring system. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₂ | [1][2] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| CAS Number | 72908-87-3 | [1][2][3] |
| Appearance | White solid | [3] |
| Melting Point | 280-282 °C | [3] |
| Canonical SMILES | C1CNC(=O)C2=C(C1=O)C=CN2 | [1] |
Spectroscopic Data
The structural characterization of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione has been confirmed through various spectroscopic methods.
| Spectroscopy | Data | Reference |
| IR (cm⁻¹) | 3222, 2931, 1659, 1634 | [3] |
| ¹H NMR (δ, ppm) | 2.70 (2H, m), 3.35 (2H, m), 6.55 (1H, d, J = 2.7 Hz), 6.99 (1H, d, J = 2.7 Hz), 8.34 (1H, t, J = 4.7 Hz), 12.18 (1H, br s) | [3] |
| ¹³C NMR (δ, ppm) | 36.9, 43.8, 109.9, 122.7, 123.9, 128.3, 162.6, 194.7 | [3] |
| LRMS (ES+) m/z | 186.8 [M + Na]⁺ | [3] |
| HRMS (ES+) | 165.0657 ([M + H]⁺, calculated value 165.0664 for C₈H₉N₂O₂) | [3] |
Synthesis Protocol
A general and effective method for the synthesis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione involves the cyclization of 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid using a mixture of phosphorus pentoxide and methanesulfonic acid.[3]
Materials and Reagents
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Phosphorus pentoxide (P₂O₅)
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Methanesulfonic acid (CH₃SO₃H)
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3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
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Ice water
Experimental Procedure
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Preparation of the Cyclizing Agent: Phosphorus pentoxide (2.02 g, 14.23 mmol) is dissolved in methanesulfonic acid (13 mL, 195.8 mmol). The mixture is heated to 80 °C and stirred until a homogeneous solution is formed.[3]
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Cyclization Reaction: To the pre-heated solution, 3-[(1H-pyrrole-2-carbonyl)-amino]propanoic acid (3.24 g, 17.78 mmol) is added. The reaction is stirred continuously at 80 °C.[3]
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]
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Work-up: Upon completion, the reaction mixture is quenched with ice water. The aqueous mixture is then extracted several times with ethyl acetate.[3]
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Purification: The combined organic phases are dried over anhydrous magnesium sulfate (MgSO₄) and then concentrated under reduced pressure to yield 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione as a white solid. The reported yield for this protocol is 54%.[3]
Biological Significance and Applications
While direct quantitative biological data for 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is not extensively reported in peer-reviewed literature, its significance lies in its role as a versatile scaffold for the development of potent and selective therapeutic agents. It is frequently categorized as a "protein degrader building block," indicating its utility in the synthesis of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.[2]
Kinase Inhibitor Synthesis
The pyrrolo[2,3-c]azepine-4,8-dione core is a key structural motif in the design of various kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structure of this core allows for the introduction of various substituents at different positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.
Anti-inflammatory and Neurological Applications
Derivatives of the pyrrolo-azepine scaffold have also been explored for their anti-inflammatory and neurological properties. The structural features of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione make it a suitable starting point for the synthesis of compounds that can modulate inflammatory pathways or interact with targets in the central nervous system. One vendor has noted its potential for treating inflammatory diseases like psoriasis, though this is not substantiated by primary scientific literature for the core molecule itself.[1]
Conclusion
6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a chemically significant molecule with a well-defined synthesis and clear spectroscopic characterization. Its primary value in the current scientific landscape is as a foundational scaffold in medicinal chemistry and drug discovery. While the direct biological activity of this specific dione is not yet thoroughly documented in public research, its role as a precursor to potent kinase inhibitors and other bioactive compounds is evident. Future research may focus on elucidating the intrinsic biological properties of this core structure, which could open new avenues for its direct application in therapeutic development. For now, it remains a crucial tool for chemists and pharmacologists working to create the next generation of targeted therapies.
![Chemical Structure of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione](https://i.imgur.com/8o4g3E2.png)
